(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
Description
The compound (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone features a piperazine core linked to a difluorinated benzothiazole moiety and a thiophene-based methanone group. This structure combines aromatic heterocycles (benzothiazole and thiophene) with a flexible piperazine linker, which is common in pharmacologically active molecules targeting enzymes or receptors.
Properties
IUPAC Name |
[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3OS2/c17-10-8-11(18)14-13(9-10)24-16(19-14)21-5-3-20(4-6-21)15(22)12-2-1-7-23-12/h1-2,7-9H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVFTCGFLKTKTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core is synthesized by reacting 4,6-difluoro-2-aminobenzothiazole with appropriate reagents under controlled conditions.
Piperazine Coupling: The benzothiazole derivative is then coupled with piperazine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Thiophene Addition: The final step involves the addition of the thiophene moiety to the piperazine-benzothiazole intermediate. This can be achieved through a nucleophilic substitution reaction using thiophene-2-carbonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzothiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: Employed in the design of molecular probes for studying biological pathways.
Pharmaceutical Development: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[2,1-b]thiazole Derivatives
Compounds such as (4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)(5-phenylimidazo[2,1-b]thiazol-2-yl)methanone (9ea) and (5-Phenylimidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone (9eb) () replace the benzothiazole with an imidazothiazole and incorporate sulfonyl groups on the piperazine. These modifications alter electronic properties and steric bulk, affecting solubility and target interaction.
Key Differences :
- The imidazothiazole core in 9ea–9ee may enhance π-π stacking interactions but reduces planarity compared to the benzothiazole-thiophene system in the target compound .
Benzo[b]thiophene Derivatives
Compounds like 1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone (7f) () retain the piperazine linker but replace the benzothiazole with a benzo[b]thiophene and a propanone chain. The nitro group on the piperazine in 7f introduces strong electron-withdrawing effects, contrasting with the target’s fluorine atoms.
Key Differences :
Thiazole and Triazole Hybrids
Compound 22 from , (thiazol-2-yl)(4-(1-(3-methoxy-4-(thiophen-3-yl)benzoyl)azetidin-3-yl)piperazin-1-yl)methanone, substitutes the benzothiazole with a thiazole and incorporates an azetidine ring. This increases steric complexity and modulates lipophilicity.
Key Differences :
Physicochemical Properties
Table 1 compares key properties of the target compound and analogs:
*Estimated based on molecular formula.
Observations :
- Sulfonyl-containing compounds (9ea–9ed ) exhibit higher melting points (>230°C) due to increased polarity and intermolecular interactions.
- The target compound’s difluoro groups likely enhance lipophilicity (clogP ~3.5 estimated) compared to 7f (clogP ~2.8) .
Biological Activity
The compound (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that has garnered significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, which combines elements of benzothiazole, piperazine, and thiophene, positions it as a candidate for various therapeutic applications.
Chemical Structure and Properties
This compound is classified as a thiazole derivative and a piperazine derivative. The presence of the difluorobenzo[d]thiazole moiety and the thiophene group contributes to its diverse biological activity. The molecular formula is with a molecular weight of approximately 377.4 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzothiazole Core : The initial step involves the reaction of 4,6-difluoro-2-aminobenzothiazole with appropriate reagents to form the benzothiazole ring.
- Piperazine Coupling : The benzothiazole derivative is then coupled with piperazine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine.
- Final Coupling with Thiophenes : The final step involves coupling the resulting piperazine derivative with thiophenes to yield the target compound.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. It may inhibit enzyme activity or modulate receptor signaling pathways, leading to various pharmacological effects. Studies have indicated that the compound exhibits potential antitumor , antibacterial , and antifungal properties.
Antitumor Activity
Research has shown that derivatives similar to this compound can inhibit tyrosine kinases involved in cancer cell proliferation. For instance, studies on related thiazole derivatives have demonstrated their ability to inhibit C-Met tyrosine kinase and Pim-1 kinase activities, which are crucial in tumor growth .
Antibacterial and Antifungal Properties
In vitro studies have indicated that compounds containing benzothiazole and thiophene moieties exhibit significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria. Similarly, antifungal activity has been observed against common fungal pathogens such as Candida albicans and Aspergillus flavus.
Case Studies
- Antitumor Studies : A study evaluating thiazole derivatives reported that specific compounds demonstrated cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antibacterial Screening : In vitro assays conducted against Staphylococcus aureus and Escherichia coli revealed that certain derivatives exhibited substantial inhibitory effects, suggesting their potential as lead compounds in antibiotic development.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
